molecular formula C4H5N3O B1669698 Cytosine CAS No. 71-30-7

Cytosine

Cat. No. B1669698
CAS RN: 71-30-7
M. Wt: 111.1 g/mol
InChI Key: OPTASPLRGRRNAP-UHFFFAOYSA-N
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Description

Cytosine © is one of the four nucleotide bases in DNA and RNA, the others being adenine (A), guanine (G), and thymine (T). It is a pyrimidine derivative, with a heterocyclic aromatic ring and two substituents attached (an amine group at position 4 and a keto group at position 2). The nucleoside of cytosine is cytidine .


Synthesis Analysis

The reported prebiotic syntheses of cytosine involve the reaction of cyanoacetylene (or its hydrolysis product, cyanoacetaldehyde), with cyanate, cyanogen, or urea. These substances undergo side reactions with common nucleophiles that appear to proceed more rapidly than cytosine formation .


Molecular Structure Analysis

Cytosine is part of the pyrimidine family, and it is one of the 5 nucleotide bases found in both DNA and RNA. The molecular formula of cytosine is C4H5N3O. Cytosine consists of a heterocyclic aromatic ring, an amine group at C4, and a keto group at C2 .


Chemical Reactions Analysis

Cytosine can be found as part of DNA, RNA, or as a part of a nucleotide. As cytidine triphosphate (CTP), it can act as a co-factor to enzymes, and can transfer a phosphate to convert adenosine diphosphate (ADP) to adenosine triphosphate (ATP). In DNA and RNA, cytosine is paired with guanine .


Physical And Chemical Properties Analysis

Cytosine has a chemical formula of C4H5N3O and a molar mass of 111.10 g/mol. It has a calculated density of 1.55 g/cm3. Its melting point ranges from 320 to 325 °C (608 to 617 °F; 593 to 598 K). The acidity (pKa) is 4.45 (secondary), 12.2 (primary) .

Scientific Research Applications

Cytoscape: Biomolecular Interaction Networks

Cytoscape is an influential open-source software for integrating biomolecular interaction networks with high-throughput expression data and other molecular states, providing a comprehensive framework for understanding the complex interactions within biological systems. This software is particularly potent when used in conjunction with extensive databases of protein-protein, protein-DNA, and genetic interactions, facilitating the visual integration of networks with various molecular states and linking them to functional annotations. Cytoscape's core functionality is extendable, allowing for rapid development of computational analyses and features tailored to specific research needs, such as the exploration of interaction pathways and the study of protein complexes involved in cellular recovery processes (Shannon et al., 2003).

DNA Methylation Patterns in Plants and Animals

Cytosine DNA methylation is a stable epigenetic mark that is crucial for diverse biological processes, including gene and transposon silencing, imprinting, and X chromosome inactivation. Recent advancements in both plant and animal studies have unveiled the intricate pathways used to target, maintain, and modify DNA methylation patterns, revealing surprising mechanistic similarities between these kingdoms. Small RNAs, proteins that bind methylated DNA, and DNA glycosylases play key roles in these processes, enriching our understanding of DNA methylation's regulation and biological significance (Law & Jacobsen, 2010).

Bisulphite Sequencing and Methylation Patterning

Bisulphite sequencing, combined with ultra-high-throughput sequencing technologies, has been utilized to generate a map of methylated cytosines at single-base-pair resolution in Arabidopsis, revealing the significant role of cytosine methylation in regulating gene expression and silencing transposons and other repetitive sequences. This approach allows for the sensitive measurement of cytosine methylation on a genome-wide scale within specific sequence contexts, providing insights into previously inaccessible components of the genome and the effects of various DNA methylation mutants on genome-wide methylation patterns (Cokus et al., 2008).

Cytosine Modifications and Epigenetic Regulation

The study of cytosine modifications, including 5-methylcytosine (5mC) and its oxidation products (5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxylcytosine), has gained prominence in epigenetics research. Techniques such as chemical derivatization coupled with liquid chromatography-tandem mass spectrometry have been developed to simultaneously determine these modifications in genomic DNA, offering insights into the dynamic nature of cytosine methylation and its implications for gene regulation, development, and disease (Tang et al., 2015).

Safety And Hazards

Cytosine may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling cytosine .

Future Directions

Recent trends concerning C-rich oligonucleotides as well as other functional nucleic acids include the diagnostic and therapeutic applications of this kind of biomaterials. This Special Issue aims to provide an opportunity to share new knowledge, developments, and applications of cytosine-rich functional nucleic acids .

properties

IUPAC Name

6-amino-1H-pyrimidin-2-one
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InChI

InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)
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InChI Key

OPTASPLRGRRNAP-UHFFFAOYSA-N
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Canonical SMILES

C1=C(NC(=O)N=C1)N
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Molecular Formula

C4H5N3O
Record name cytosine
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Related CAS

52685-04-8, 26297-64-3
Record name Polycytosine
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Record name 2(1H)-Pyrimidinone, 4-amino-, dimer
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DSSTOX Substance ID

DTXSID4044456
Record name Cytosine
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Molecular Weight

111.10 g/mol
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Physical Description

Monohydrate: Lustrous solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Cytosine
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Solubility

>16.7 [ug/mL] (The mean of the results at pH 7.4), 8.0 mg/mL
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Vapor Pressure

0.00109 [mmHg]
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Product Name

Cytosine

CAS RN

71-30-7
Record name Cytosine
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Record name Cytosine
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Melting Point

> 300 °C
Record name Cytosine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
597,000
Citations
DL Barker, RE Marsh - Acta Crystallographica, 1964 - scripts.iucr.org
… ribbons is longer in cytosine monohydrate (2.95 A) and adjacent molecules are more nearly parallel (the dihedral angle is about 2 in cytosine monohydrate and about 15 in cytosine); as …
Number of citations: 279 scripts.iucr.org
S Kumar, X Cheng, S Klimasauskas, S Mi… - Nucleic acids …, 1994 - ncbi.nlm.nih.gov
… In higher eukaryotes, methylation of cytosine residues … cytosine to N4-methylcytosine. The third class, the subject of this review, methylates the 5-carbon of the pyrimidine ring of cytosine…
Number of citations: 567 www.ncbi.nlm.nih.gov
MG Goll, TH Bestor - Annu. Rev. Biochem., 2005 - annualreviews.org
… cytosine methylation to silence promoters, especially those associated with transposons and imprinted genes. Cytosine … and catalytically inert cytosine methyltransferase homologues …
Number of citations: 609 www.annualreviews.org
F Zaloudek, JS Novros, LB Clark - Journal of the American …, 1985 - ACS Publications
… (001) faces of single crystals of cytosine monohydrate have been interpreted through the … transition moments of cytosine. Published linear dichroism studies of cytosine along with other …
Number of citations: 125 pubs.acs.org
M Zhang, JN Kimatu, K Xu, B Liu - Journal of Genetics and Genomics, 2010 - Elsevier
Cytosine bases of the nuclear genome in higher plants are often extensively methylated. Cytosine … into the extent and pattern of cytosine methylation and its relationships with gene …
Number of citations: 248 www.sciencedirect.com
RJ McClure, BM Craven - Acta Crystallographica Section B …, 1973 - scripts.iucr.org
… Bond lengths and angles for the cytosine molecule are … in cytosine are 0.84 and 0.82 A for the OH bond lengths and 106 for the HOH angle. The differences in bond lengths of cytosine …
Number of citations: 180 scripts.iucr.org
K Gehring, JL Leroy, M Guéron - Nature, 1993 - nature.com
OLIGOMERS containing tracts of cytidine form hemiprotonated base pairs at acid pH and have been considered to be double-stranded. We have solved the structure of the DNA …
Number of citations: 326 www.nature.com
CP Walsh, TH Bestor - Genes & development, 1999 - genesdev.cshlp.org
… Although a minor or augmenting role of cytosine methylation in gene control cannot be excluded completely, we propose a model under which cytosine methylation in mammals has …
Number of citations: 498 genesdev.cshlp.org
GA Jeffrey, Y Kinoshita - Acta Crystallographica, 1963 - scripts.iucr.org
Cytosine, or 6 amino pyrimid-2-one, is one of the pyrimidines found in the deoxyribonucleic acids, and in this connection its molecular structure has been predicted in some detail by …
Number of citations: 166 scripts.iucr.org
DK Lam, PR Feliciano, A Arif, T Bohnuud… - Nature …, 2023 - nature.com
… Additionally, we report cytosine and adenine base editors (CABEs) catalyzing both A-to-I and C-to-U editing (CABE-Ts). Together with ABEs, CBE-Ts and CABE-Ts enable the …
Number of citations: 24 www.nature.com

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